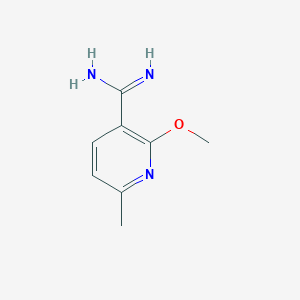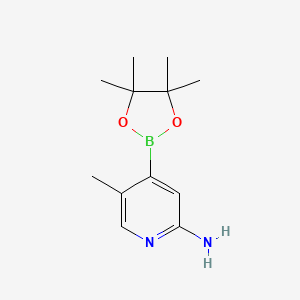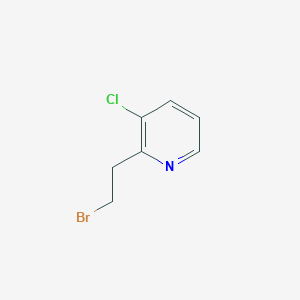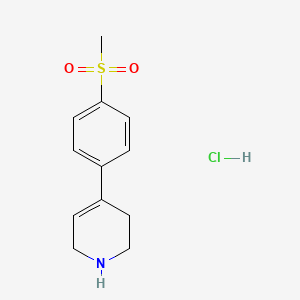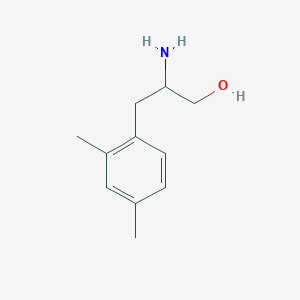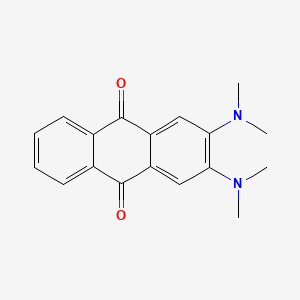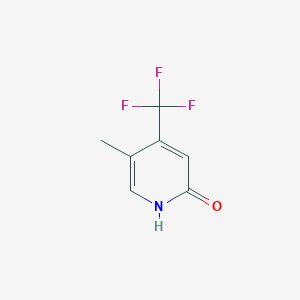
2(1H)-Pyridinone, 5-methyl-4-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 5-methyl-4-(trifluoromethyl)- is a heterocyclic compound that features a pyridinone ring substituted with a methyl group at the 5-position and a trifluoromethyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-methyl-4-(trifluoromethyl)- typically involves the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide. This reaction proceeds regioselectively to form the desired pyridinone derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a base like sodium ethoxide to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
2(1H)-Pyridinone, 5-methyl-4-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridinone ring or the substituents.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted pyridinones with different functional groups.
科学的研究の応用
2(1H)-Pyridinone, 5-methyl-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific electronic or optical properties
作用機序
The mechanism of action of 2(1H)-Pyridinone, 5-methyl-4-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to the modulation of specific pathways, such as inhibition of enzyme activity or alteration of receptor binding .
類似化合物との比較
Similar Compounds
5-Methyl-4-(trifluoromethyl)-1H-pyrazole: Another heterocyclic compound with a similar trifluoromethyl group but a different ring structure.
Thiazoles: Compounds with a thiazole ring that exhibit diverse biological activities.
Uniqueness
2(1H)-Pyridinone, 5-methyl-4-(trifluoromethyl)- is unique due to its combination of a pyridinone ring with a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination is less common compared to other heterocyclic compounds, making it a valuable target for research and development.
特性
分子式 |
C7H6F3NO |
|---|---|
分子量 |
177.12 g/mol |
IUPAC名 |
5-methyl-4-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6F3NO/c1-4-3-11-6(12)2-5(4)7(8,9)10/h2-3H,1H3,(H,11,12) |
InChIキー |
YJDHOHIVOLFFBU-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC(=O)C=C1C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


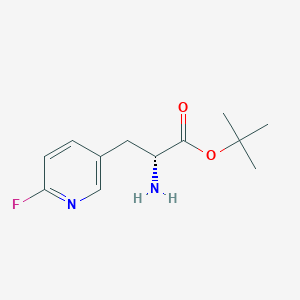
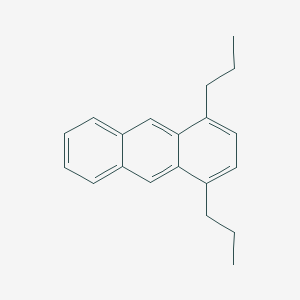


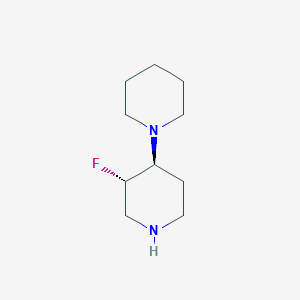
![[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13125126.png)
